molecular formula C15H19NO3 B178242 Benzyl 4-acetylpiperidine-1-carboxylate CAS No. 160809-34-7

Benzyl 4-acetylpiperidine-1-carboxylate

Cat. No. B178242
M. Wt: 261.32 g/mol
InChI Key: VOETZCCNDJVWCN-UHFFFAOYSA-N
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Patent
US08927534B2

Procedure details

5.0 g (19.0 mmol) piperidine-1,4-dicarboxylic acid monobenzyl ester were dissolved in 200 ml DCM and 4.16 ml SOCl2. After heating 2 h to reflux the volatile components were removed under reduced pressure. The residue was dissolved in 200 ml DCM and 3.29 g (22.8 mmol) 2,2-dimethyl-[1,3]dioxane-4,6-dione as well as 4.6 ml (57 mmol) pyridine were added. The reaction mixture was stirred at room temperature over night, washed twice with 1 N aqueous HCl and brine, dried over Na2SO4 and concentrated under reduced pressure to be subsequently submitted to column chromatography on silica gel with n-hexane/ethyl acetate to yield a product, which was dissolved in 50 ml DMSO/water (95:5) and heated to 70° C. for 3 h. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate, washed twice with 0.1 N aqueous HCl, saturated aqueous Na2CO3 and brine, dried over Na2SO4 and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using n-hexane/ethyl acetate as eluents to yield ketone (21).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.16 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH:14]([C:17]([OH:19])=O)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:20]C1(C)OC(=O)CC(=O)O1.N1C=CC=CC=1>C(Cl)Cl.O=S(Cl)Cl.CS(C)=O.O>[CH2:1]([O:8][C:9]([N:11]1[CH2:12][CH2:13][CH:14]([C:17](=[O:19])[CH3:20])[CH2:15][CH2:16]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.29 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
4.6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
4.16 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux the volatile components
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml DCM
WASH
Type
WASH
Details
washed twice with 1 N aqueous HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a product, which
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed twice with 0.1 N aqueous HCl, saturated aqueous Na2CO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.